molecular formula C12H13BrO2 B2927979 (E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester CAS No. 452055-99-1

(E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester

Cat. No.: B2927979
CAS No.: 452055-99-1
M. Wt: 269.138
InChI Key: BSCTVRNJMRNDNN-WEVVVXLNSA-N
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Description

(E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester is an organic compound that belongs to the class of butenoic acid esters It is characterized by the presence of a bromophenyl group attached to the butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester typically involves the esterification of (E)-4-(2-Bromophenyl)-2-butenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

(E)-4-(2-Bromophenyl)-2-butenoic acid+EthanolAcid Catalyst(E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester+Water\text{(E)-4-(2-Bromophenyl)-2-butenoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} (E)-4-(2-Bromophenyl)-2-butenoic acid+EthanolAcid Catalyst​(E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Materials Science: It is used in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromophenyl)acetate: Similar in structure but lacks the butenoic acid moiety.

    4-(4-Bromophenyl)-thiazol-2-amine: Contains a bromophenyl group but has a thiazole ring instead of a butenoic acid ester.

Uniqueness

(E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester is unique due to the presence of both the bromophenyl group and the butenoic acid ester moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

IUPAC Name

ethyl (E)-4-(2-bromophenyl)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-2-15-12(14)9-5-7-10-6-3-4-8-11(10)13/h3-6,8-9H,2,7H2,1H3/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCTVRNJMRNDNN-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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